molecular formula C22H16N2O3 B11467735 methyl 4-(2-amino-3-cyano-4H-benzo[h]chromen-4-yl)benzoate

methyl 4-(2-amino-3-cyano-4H-benzo[h]chromen-4-yl)benzoate

Cat. No.: B11467735
M. Wt: 356.4 g/mol
InChI Key: CCGKDWATTIAHEI-UHFFFAOYSA-N
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Description

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-amino-3-cyano-4H-benzo[h]chromen-4-yl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions include quinones from oxidation, amines from reduction, and various substituted derivatives from electrophilic substitution .

Mechanism of Action

The mechanism of action of methyl 4-(2-amino-3-cyano-4H-benzo[h]chromen-4-yl)benzoate involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit oxidoreductase enzymes, which are involved in oxidative stress responses .

Biological Activity

Methyl 4-(2-amino-3-cyano-4H-benzo[h]chromen-4-yl)benzoate is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial, anticancer, and antifungal research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound belongs to the class of benzo[h]chromenes, which are known for their diverse pharmacological properties. The presence of functional groups such as the amino and cyano groups in its structure enhances its reactivity and potential biological interactions.

Synthesis Methods

The synthesis of this compound typically involves multi-component reactions, often utilizing starting materials like aryl aldehydes and malononitrile. These methods not only yield the desired compound but also ensure high purity and efficiency.

Antimicrobial Activity

Research has demonstrated that derivatives of benzo[h]chromenes exhibit significant antimicrobial properties. For instance, a study reported the synthesis of various chromene derivatives, which were tested against several bacterial and fungal strains using the agar well diffusion method. The results indicated that certain derivatives displayed notable inhibition zones against both Gram-positive and Gram-negative bacteria, as well as fungi.

CompoundInhibition Zone (mm)Minimum Inhibitory Concentration (µg/mL)
4a20.11.95
4g21.43.9
4h21.23.9

These findings suggest that this compound could be effective against pathogens like Escherichia coli and Aspergillus fumigatus .

Anticancer Activity

The anticancer potential of benzo[h]chromene derivatives has been explored in various studies. Notably, compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation in vitro. For example, compounds derived from this class were found to be more cytotoxic than standard chemotherapy agents such as cisplatin in specific cancer cell lines (e.g., SK-LU-1 and PC-3) .

Antifungal Activity

In addition to their antibacterial properties, these compounds have also been evaluated for antifungal activity against several Candida species. The results indicated that certain derivatives exhibited MIC values comparable to fluconazole, a standard antifungal treatment, suggesting their potential as alternative antifungal agents .

The mechanisms underlying the biological activities of this compound involve interaction with key enzymes associated with disease processes:

  • Topoisomerase Inhibition : Compounds from this class have been shown to inhibit topoisomerases, enzymes critical for DNA replication and transcription in cancer cells.
  • Enzyme Interaction : Molecular docking studies revealed that these compounds bind effectively to active sites of enzymes like CYP51 in Candida spp., which is essential for fungal growth .

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of chromene derivatives:

  • A study reported that certain synthesized chromenes had higher activity against Candida spp. than fluconazole, indicating their potential as effective antifungal agents .
  • Another research highlighted the cytotoxic effects of these compounds on various cancer cell lines, demonstrating their promise in cancer therapy .

Properties

Molecular Formula

C22H16N2O3

Molecular Weight

356.4 g/mol

IUPAC Name

methyl 4-(2-amino-3-cyano-4H-benzo[h]chromen-4-yl)benzoate

InChI

InChI=1S/C22H16N2O3/c1-26-22(25)15-8-6-14(7-9-15)19-17-11-10-13-4-2-3-5-16(13)20(17)27-21(24)18(19)12-23/h2-11,19H,24H2,1H3

InChI Key

CCGKDWATTIAHEI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2C3=C(C4=CC=CC=C4C=C3)OC(=C2C#N)N

Origin of Product

United States

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